molecular formula C10H10BrFO2 B1432564 Ethyl 5-bromo-2-fluoro-3-methylbenzoate CAS No. 1515410-82-8

Ethyl 5-bromo-2-fluoro-3-methylbenzoate

Cat. No.: B1432564
CAS No.: 1515410-82-8
M. Wt: 261.09 g/mol
InChI Key: ZSUMFROTSXGQJZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring, along with an ethyl ester functional group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

The synthesis of Ethyl 5-bromo-2-fluoro-3-methylbenzoate typically involves the esterification of 5-bromo-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 5-bromo-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield Ethyl 5-iodo-2-fluoro-3-methylbenzoate.

Scientific Research Applications

Ethyl 5-bromo-2-fluoro-3-methylbenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which Ethyl 5-bromo-2-fluoro-3-methylbenzoate exerts its effects depends on its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl 5-bromo-2-fluoro-3-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 5-chloro-2-fluoro-3-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-bromo-2-chloro-3-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 5-bromo-2-fluoro-3-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications in different fields .

Properties

IUPAC Name

ethyl 5-bromo-2-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUMFROTSXGQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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